molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6

[2,3'-Bipyridin]-6'-amine dihydrochloride

Cat. No.: B3007450
CAS No.: 2378507-27-6
M. Wt: 244.12
InChI Key: VOBOVZWVAUVZKZ-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-6’-amine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-6’-amine dihydrochloride typically involves the coupling of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halide, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halide, catalyzed by palladium.

Industrial Production Methods: Industrial production often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions typically involve:

    Catalysts: Palladium-based catalysts are commonly used.

    Solvents: Organic solvents such as tetrahydrofuran or dimethylformamide.

    Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,3’-Bipyridin]-6’-amine dihydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products:

    Oxidation Products: Oxidized bipyridine derivatives.

    Reduction Products: Reduced bipyridine derivatives.

    Substitution Products: Substituted bipyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as ligands in transition-metal catalysis.

    Photosensitizers: Employed in the development of photosensitizers for solar cells.

Biology:

    Biologically Active Molecules: Serves as a precursor for the synthesis of biologically active molecules.

Medicine:

    Drug Development: Investigated for potential therapeutic applications.

Industry:

    Material Science: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

  • [2,2’-Bipyridin]-5-amine dihydrochloride
  • [2,2’-Bipyridin]-4-amine dihydrochloride

Uniqueness:

  • Coordination Chemistry: [2,3’-Bipyridin]-6’-amine dihydrochloride exhibits unique coordination properties due to the position of the amine group.
  • Reactivity: The compound’s reactivity can differ significantly from other bipyridine derivatives, making it suitable for specific applications.

Properties

IUPAC Name

5-pyridin-2-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBOVZWVAUVZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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